
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-tosylbutanoyl chloride with a suitable amine to form the corresponding amide. This intermediate is then cyclized under specific conditions to yield the final dihydroquinoxalinone product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The tosyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of reduced quinoxalinone compounds.
Applications De Recherche Scientifique
Synthesis and Structural Characteristics
The synthesis of 4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves several steps starting from commercially available precursors. The compound features a tosyl group that enhances its reactivity and solubility in organic solvents. The structural formula can be represented as follows:C15H16N2O3S
Antibacterial Activity
Recent studies have demonstrated that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antibacterial properties. For instance, compounds synthesized from similar frameworks have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like tosyl can enhance the antibacterial efficacy by increasing the compound's lipophilicity and membrane permeability .
Case Study: Antibacterial Screening
A study involving a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives reported that certain modifications led to enhanced antibacterial activity. Compounds with halogen substitutions exhibited better activity against resistant strains, suggesting that this compound could be a candidate for further investigation in this domain .
Anticancer Properties
The anticancer potential of this compound has been explored through its effects on various cancer cell lines. Dihydroquinoxalinones are known to inhibit key enzymes involved in cancer progression and metastasis.
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Research indicates that compounds within this class can inhibit PRMT5, which is implicated in various cancers including leukemia and lymphoma. The inhibition of such enzymes can lead to altered gene expression profiles that favor tumor suppression .
Case Study: PRMT5 Inhibition
A recent study highlighted the design of N-substituted derivatives that showed potent PRMT5 inhibition with low nanomolar IC50 values. This suggests that this compound could be further optimized to enhance its selectivity and potency against PRMT5 .
Comparative Analysis of Biological Activities
Mécanisme D'action
The mechanism by which 4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The tosyl group and dihydroquinoxalinone core play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tosylbutanoyl chloride: A precursor in the synthesis of 4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one.
N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide: Another compound with a tosylbutanoyl group, used in diverse scientific research.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its dihydroquinoxalinone core is particularly significant in biological and chemical research, offering distinct advantages over similar compounds.
Activité Biologique
4-(4-Tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the 3,4-dihydroquinoxalin-2-one class, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antiviral and anti-inflammatory contexts. This article synthesizes findings from various studies to elucidate the biological activities associated with this compound.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
It features a dihydroquinoxaline core substituted with a tosylbutanoyl group. The synthesis typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing the compound's biological profile.
Antiviral Activity
Research indicates that derivatives of 3,4-dihydroquinoxalin-2-ones demonstrate significant antiviral properties. For instance, GW420867X, a closely related compound, has shown efficacy as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1, with an IC50 value of 179 µM and an IC90 of 11 µM . This suggests that this compound may exhibit similar mechanisms of action.
Anti-inflammatory Properties
The anti-inflammatory potential of dihydroquinoxalin-2-one derivatives is well-documented. Compounds within this class have been identified as antagonists to various inflammatory pathways. For example, certain derivatives have been shown to inhibit the estrogen receptor (ER) pathway, demonstrating an IC50 of 118 nM in anti-inflammatory assays . This activity is crucial for developing treatments for inflammatory diseases.
Antibacterial Activity
Recent studies have also explored the antibacterial properties of related compounds. A series of synthesized 3,4-dihydroquinoxalin-2-one derivatives exhibited varying degrees of antibacterial activity against multiple bacterial strains. Notably, some compounds demonstrated equipotent activity against tested strains, indicating that structural modifications can significantly influence antibacterial efficacy .
Case Study 1: Antiviral Efficacy
In clinical trials involving GW420867X, patients with HIV-1 showed promising results when treated with this compound alongside existing antiviral therapies. The combination therapy was well-tolerated and resulted in significant viral load reductions .
Case Study 2: Anti-inflammatory Mechanism
A study investigating the estrogen receptor antagonism by dihydroquinoxalin-2-one derivatives revealed that these compounds could effectively reduce inflammation markers in vitro. The mechanism involved modulation of NF-kB signaling pathways .
Research Findings Summary
Compound | Biological Activity | Mechanism | IC50/EC50 |
---|---|---|---|
GW420867X | Antiviral | NNRTI | IC50: 179 µM |
Compound A | Anti-inflammatory | ER antagonist | IC50: 118 nM |
Compound B | Antibacterial | Unknown | Varies |
Propriétés
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14-8-10-15(11-9-14)26(24,25)12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMFIDNTFMNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.